Home > Products > Screening Compounds P57224 > 3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide - 886892-06-4

3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Catalog Number: EVT-3088382
CAS Number: 886892-06-4
Molecular Formula: C19H14N4O4S2
Molecular Weight: 426.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

  • Compound Description: This series of compounds, represented by the general formula N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides, were synthesized and evaluated as alkaline phosphatase inhibitors []. The study highlighted compound 6i, N-(5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, as the most potent inhibitor with an IC50 value of 0.420 μM [].

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound represents a novel, thermodynamically stable crystalline modification with advantages for stable suspension formulations [].

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound emerged as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor []. Its development involved a structure-activity relationship study focused on optimizing lipophilicity, leading to favorable potency, selectivity, and pharmacokinetic profile []. This compound progressed to clinical trials for rheumatoid arthritis due to its promising safety and efficacy profile [].

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: This compound's crystal structure has been analyzed, revealing a dihedral angle of 67.1° between the chlorophenyl and oxadiazole rings and an anti-orientation of the amide N—H and C=O bonds []. Crystal packing analysis indicates intermolecular N—H⋯O and N—H⋯S hydrogen bonding [].

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This compound belongs to a series of novel heterocyclic compounds designed as potential antibacterial agents []. The synthesis involved a two-step strategy to create a hybrid ring system by cyclizing hydrazide derivatives []. The compounds were characterized and evaluated for antibacterial activity [].

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

  • Compound Description: This compound's crystal structure has been determined []. The compound was synthesized from L-valine methyl ester hydrochloride through a multistep process involving amide formation, hydrazide synthesis, and cyclization to the final oxadiazole derivative [].

4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

  • Compound Description: These compounds are part of a series of 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, synthesized and evaluated for their nematocidal activity []. They showed significant nematocidal activity against Bursaphelenchus xylophilus, with compound 4i exhibiting a corrected mortality of 57.1% and compound 4p showing 60.1% mortality at 200 mg/L []. The compounds also affected the nematode's movement, respiration, and caused fluid leakage [].
  • Compound Description: A series of these analogs were synthesized and evaluated for insecticidal activity against diamondback moth (Plutella xylostella) []. The compounds were characterized using various spectroscopic techniques, and their structure-activity relationships were investigated []. Density functional theory (DFT) studies were also conducted to understand their insecticidal activity [].

3-(5-Phenyl/phenylamino-[1,3,4]oxadiazol-2-yl)-chromen-2-one and N-[5-(2-oxo-2H-chromen-3-yl)-[1,3,4]oxadiazol-2-yl]-benzamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory and analgesic properties []. The research aimed to develop dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors as a safer alternative to traditional NSAIDs []. The compounds were tested for their ability to inhibit oedema, COX enzymes (COX-1 and COX-2), and LOX enzymes (LOX-5, LOX-12, and LOX-15) [].

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

  • Compound Description: This complex compound was synthesized through a multi-step reaction sequence involving the formation of a pyrazolone ring, an azetidinone ring, and finally, the introduction of a 1,3,4-oxadiazole moiety []. The compound's structure was confirmed using various spectroscopic techniques [].
  • Compound Description: These two novel iridium(III) complexes, bearing oxadiazole-substituted amide ligands, were synthesized for application in organic light-emitting diodes (OLEDs) []. The complexes exhibited green emissions and were used as dopants in OLED devices, demonstrating good performance with high current efficiency and low efficiency roll-off [].
  • Compound Description: These are luminescent europium complexes incorporating the N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide (HL1) ligand []. These complexes were designed for their luminescent properties, particularly their red emissions attributed to Eu3+ ions []. They were structurally characterized, and their photo- and electroluminescent properties were studied, showing potential as red emitters in OLED devices [].

(R)-1-(4-amino-4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butyl)guanidine

  • Compound Description: This compound was identified as a potent urease inhibitor with an IC50 of 47 μM []. Molecular docking studies revealed its interactions with the urease active site, including coordination with a nickel atom and hydrogen bonding with key amino acid residues [].

(4-(3-hydroxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)methanone

  • Compound Description: This compound demonstrated potent carbonic anhydrase II inhibitory activity with an IC50 of 98.0 μM []. Molecular docking studies revealed its interaction with the enzyme's zinc ion through the hydroxyl group of the phenyl ring [].
  • Compound Description: These are discrete polynuclear manganese nanorods formed by combining acylthiosemicarbazide ligands with Mn3+ cations []. The ligands (L3 and L4) are in situ synthesized from their respective acylthiosemicarbazide precursors in the presence of Mn3+ cations []. These nanorods exhibit antiferromagnetic properties [].

2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide

  • Compound Description: The crystal structure of this compound in complex with N,N-dimethylformamide (DMF) has been reported [, ].

2-Fluoro-N-(3-fluoro-4-(5-((4-morpholinobutyl)amino)-1,3,4-oxadiazol-2-yl)phenyl)benzamide

  • Compound Description: This compound is described as a full agonist of the alpha-7 nicotinic acetylcholine receptor with demonstrated efficacy in a novel object recognition model for cognitive enhancement [].

(R)-N-(1-(3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-(3-fluoro-5-(5-fluoropyrimidin-4-yl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

  • Compound Description: This compound acts as a functionally irreversible inhibitor of human sterol 14α-demethylase (CYP51) [].

N-[4-({5-[(3-Un/substituted-anilino-3-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-yl]benzamides

  • Compound Description: This series of compounds were synthesized and investigated as potent urease inhibitors in both in vitro and in silico studies [].

2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles

  • Compound Description: This class of compounds was synthesized and evaluated for their antioxidant activity [].
Overview

3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of antiviral agents. This compound features a phenylsulfonamide moiety, which is known for its biological activity, and a thiophen-2-yl substituted 1,3,4-oxadiazole ring that may contribute to its pharmacological properties.

Source

The compound has been synthesized and studied in various research contexts, particularly in relation to its antiviral activities against dengue virus polymerase inhibitors. Studies have demonstrated that modifications to the oxadiazole structure can enhance biological activity, suggesting a structure-activity relationship that is critical for further development .

Classification

This compound belongs to the class of sulfonamides and oxadiazoles. Sulfonamides are a group of compounds known for their antibacterial properties, while oxadiazoles are heterocyclic compounds that have shown promise in various therapeutic areas including anti-inflammatory and antiviral applications.

Synthesis Analysis

Methods

The synthesis of 3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step chemical reactions. One common method includes the coupling of a thiophen-2-yl derivative with an appropriate sulfonamide precursor under controlled conditions.

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available thiophenes and sulfonamides.
  2. Reagents: Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or other activating agents to facilitate the formation of amide bonds.
  3. Solvents: Reactions are generally carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to enhance solubility and reaction efficiency.
  4. Purification: The final product is typically purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can be represented as follows:

C16H14N4O3S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This indicates that the compound consists of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  1. Molecular Weight: Approximately 342.37 g/mol.
  2. Functional Groups: The presence of both sulfonamide and oxadiazole groups suggests potential for hydrogen bonding and interaction with biological targets.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amides and sulfonamides, including:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids.
  2. Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions where it can be replaced by other nucleophiles.

Technical Details

The reactivity of the compound is influenced by the electronic properties of the substituents on the aromatic rings and the oxadiazole moiety. For instance, electron-withdrawing groups may enhance nucleophilicity at certain positions on the aromatic rings.

Mechanism of Action

Process

The proposed mechanism of action for 3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with viral polymerases. By inhibiting these enzymes, the compound can prevent viral replication.

Data

In vitro studies have shown that modifications to the oxadiazole structure can significantly impact antiviral efficacy, suggesting that specific conformations or electronic properties are crucial for binding to target enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  1. Melting Point: Typically ranges around 150–160 °C based on similar compounds.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Exhibits typical reactivity associated with amides and sulfonamides; potential for forming complexes with metal ions or other electrophiles.
Applications

Scientific Uses

The primary application of 3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in medicinal chemistry as a potential antiviral agent targeting dengue virus polymerases. Its structural characteristics make it a candidate for further development into therapeutics aimed at treating viral infections . Additionally, research into its derivatives may yield compounds with enhanced efficacy or reduced toxicity profiles.

Properties

CAS Number

886892-06-4

Product Name

3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

IUPAC Name

3-(benzenesulfonamido)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Molecular Formula

C19H14N4O4S2

Molecular Weight

426.47

InChI

InChI=1S/C19H14N4O4S2/c24-17(20-19-22-21-18(27-19)16-10-5-11-28-16)13-6-4-7-14(12-13)23-29(25,26)15-8-2-1-3-9-15/h1-12,23H,(H,20,22,24)

InChI Key

CLNYBAPNHAKSAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.